molecular formula C9H17N3 B3023313 N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride CAS No. 921074-60-4

N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride

Cat. No. B3023313
CAS RN: 921074-60-4
M. Wt: 167.25
InChI Key: QXMQBNIZENYLJN-UHFFFAOYSA-N
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Description

“N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride” is a white to off-white powder . It is odorless or has a faint odor .


Molecular Structure Analysis

The molecular weight of “N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride” is 167.25 . The IUPAC name is N-ethyl-N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine . The InChI code is 1S/C9H17N3/c1-5-10-6-9-11-7(2)8(3)12(9)4/h10H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is sparingly soluble in water and very soluble in methanol . It should be stored at a temperature between 28°C .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are essential heterocyclic compounds with diverse applications. The synthesis of substituted imidazoles is an active area of research. N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride can serve as a building block for constructing imidazole derivatives. Researchers have explored its use in the regiocontrolled synthesis of functionalized imidazoles .

Convenient Route to 3-Substituted Imidazo[1,5-a]-pyrimidines

In a convenient synthetic route, tert-butyl (1H-imidazol-4(5)-yl)carbamate reacts with malondialdehyde derivatives in trifluoroacetic acid (TFA). This reaction leads to the formation of 3-substituted imidazo[1,5-a]-pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical research .

Mechanism of Action

Target of Action

The primary targets of the compound “N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride” are currently unknown. This compound is a derivative of imidazole, a heterocyclic organic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Biochemical Pathways

Given the wide range of activities associated with imidazole derivatives , it’s likely that this compound could influence multiple biochemical pathways

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is stored at a temperature of 28°C , suggesting that it may be sensitive to temperature changes.

properties

IUPAC Name

N-[(1,4,5-trimethylimidazol-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-5-10-6-9-11-7(2)8(3)12(9)4/h10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMQBNIZENYLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=C(N1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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